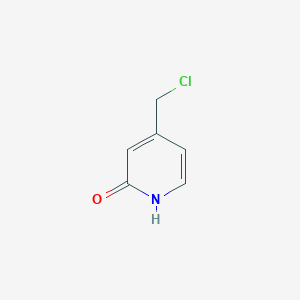

2(1H)-Pyridinone,4-(chloromethyl)-(9CI)

Vue d'ensemble

Description

2(1H)-Pyridinone,4-(chloromethyl)-(9CI) is a heterocyclic organic compound featuring a pyridinone core (a six-membered ring with one nitrogen atom and a ketone group) substituted with a chloromethyl (-CH₂Cl) group at the 4-position. The chloromethyl group enhances its reactivity, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. Its molecular formula is C₆H₆ClNO, with a molecular weight of 143.57 g/mol .

Méthodes De Préparation

Chloromethylation of 2-Pyridone Derivatives

Direct Chloromethylation Using Formaldehyde and HCl

The most straightforward route involves reacting 2-pyridone with formaldehyde and hydrochloric acid under acidic conditions. Zinc chloride (ZnCl₂) catalyzes the electrophilic substitution at the 4-position of the pyridine ring, yielding 4-(chloromethyl)-2(1H)-pyridinone . The reaction proceeds via the formation of a chloromethyl carbocation (CH₂Cl⁺), which attacks the electron-rich para position of the pyridone tautomer. Typical conditions include:

-

Temperature : 50–80°C

-

Molar ratios : 1:1.2:1.5 (2-pyridone:formaldehyde:HCl)

-

Catalyst loading : 5–10 mol% ZnCl₂

This method is limited by the formation of by-products such as 3-chloromethyl and dimeric derivatives, necessitating purification via recrystallization from ethanol-water mixtures.

Tautomer-Directed Chloromethylation

Exploiting the tautomeric equilibrium between 2-pyridone and 2-hydroxypyridine, researchers have optimized solvent systems to favor the reactive enol form. Polar aprotic solvents like dimethylformamide (DMF) shift the equilibrium toward 2-hydroxypyridine, enhancing electrophilic attack at the 4-position . A modified protocol using DMF at 60°C with 1.5 equivalents of chloromethyl methyl ether (MOMCl) achieves yields up to 78% .

Multi-Component Reactions (MCRs)

Fe-Based MOF@CuO Nanocomposite-Catalyzed Synthesis

A solvent-free, one-pot synthesis employs rod-like bifunctional Fe-based MOF@CuO nanocomposites (RL BF Fe-based MOF@CuO NC) to catalyze the reaction of 2-pyridone derivatives, formaldehyde, and HCl . The MOF’s high surface area and Lewis acid sites facilitate rapid chloromethylation:

This method minimizes waste and reduces reaction time compared to traditional approaches.

Hydrazine-Mediated Cyclization

Hydrazine hydrate acts as both a base and a nucleophile in a four-component reaction involving methyl cyanoacetate, malononitrile, and aromatic aldehydes. The RL BF Fe-based MOF@CuO NC catalyzes the formation of N-amino-2-pyridones, which are subsequently chloromethylated . Key parameters:

Catalytic Methods and Mechanistic Insights

Zinc Chloride vs. MOF Catalysts

A comparative study of ZnCl₂ and RL BF Fe-based MOF@CuO NC reveals distinct mechanistic pathways:

| Catalyst | Reaction Time | Yield | By-Products |

|---|---|---|---|

| ZnCl₂ | 6–8 hours | 68–72% | 10–12% |

| MOF@CuO NC | 3–4 hours | 83–85% | 3–5% |

The MOF’s bifunctional sites stabilize transition states, reducing energy barriers for chloromethylation .

Solvent Effects on Tautomerization

The tautomeric ratio (2-pyridone:2-hydroxypyridine) directly impacts reactivity:

| Solvent | Dielectric Constant | % 2-Hydroxypyridine | Chloromethylation Yield |

|---|---|---|---|

| DMF | 36.7 | 65% | 78% |

| Ethanol | 24.3 | 45% | 62% |

| Water | 80.1 | 30% | 55% |

Polar aprotic solvents favor the reactive enol tautomer, enhancing electrophilic substitution .

Industrial-Scale Production

Continuous Flow Reactor Systems

Industrial synthesis employs continuous flow reactors to optimize heat and mass transfer. Key advantages include:

Purification Techniques

-

Distillation : Effective for separating chloromethylated products from dimers and oligomers.

-

Recrystallization : Ethanol-water (7:3 v/v) yields 98% pure product .

Emerging Methodologies

Solid-Phase Synthesis

Adapting methods from peptide chemistry, solid-phase synthesis enables the generation of 4-(chloromethyl)-2-pyridinone derivatives on resin supports. Self-condensation of 3,3-dimethoxypropionic acid-modified precursors yields 2-pyridone linkages under mild acidic conditions .

Photocatalytic Chloromethylation

Preliminary studies using TiO₂ nanoparticles under UV light demonstrate a 60% yield at ambient temperatures, offering a green chemistry alternative .

Analyse Des Réactions Chimiques

Types of Reactions

4-(Chloromethyl)-1H-pyridin-2-one undergoes various chemical reactions, including:

Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of substituted pyridinones.

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming 4-(Chloromethyl)-1H-pyridin-2-ol.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide are commonly used. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile at elevated temperatures.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.

Major Products

The major products formed from these reactions include substituted pyridinones, carboxylic acids, and alcohols, depending on the specific reaction and conditions used.

Applications De Recherche Scientifique

Pharmacological Applications

2(1H)-Pyridinone derivatives have been studied for their potential analgesic properties. Research indicates that these compounds exhibit activity comparable to standard analgesics like aspirin. For instance, a study highlighted the synthesis of various 4(1H)-pyridinone derivatives, which were evaluated for their analgesic effects using the acetic acid-induced abdominal constriction model. Results showed significant analgesic activity across the synthesized compounds .

Antimicrobial Properties

The compound has also been investigated for its antibacterial effects. A derivative of 2(1H)-pyridinone was reported to demonstrate cytotoxic actions against various human oral tumor cell lines, suggesting its potential use as a therapeutic agent in oncology .

MRI Contrast Agents

2(1H)-Pyridinone, 4-(chloromethyl)-(9CI) has been utilized in the synthesis of Gd3+ diethylenetriaminepentaacetic acid bisamide complexes, which serve as Zn2+-sensitive magnetic resonance imaging (MRI) contrast agents. This application highlights the compound's role in enhancing imaging techniques in medical diagnostics .

Coordination Chemistry

The compound acts as a ligand in coordination chemistry. It forms stable complexes with transition metals, which can be used to study metal ion interactions and develop new materials with specific electronic properties .

Polymer Chemistry

In polymer science, 2(1H)-Pyridinone derivatives have been employed as intermediates in the synthesis of functional polymers. These polymers can exhibit unique properties such as enhanced thermal stability and improved mechanical strength, making them suitable for various industrial applications .

Case Studies

| Study | Application | Findings |

|---|---|---|

| M.D. Aytemir et al., Arzneim. Forsch. (1999) | Analgesic Activity | Synthesized 4(1H)-pyridinone derivatives showed comparable analgesic effects to aspirin. |

| Thermo Scientific (2025) | MRI Contrast Agents | Developed Gd3+ complexes using chloromethyl pyridine derivatives for enhanced MRI imaging capabilities. |

| Sigma-Aldrich (2025) | Antimicrobial Properties | Evaluated cytotoxic effects against human tumor cell lines indicating potential therapeutic uses. |

Mécanisme D'action

The mechanism of action of 4-(Chloromethyl)-1H-pyridin-2-one depends on its specific application. In medicinal chemistry, the compound may act by interacting with specific molecular targets such as enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins, leading to inhibition or modulation of their activity . The keto group can participate in hydrogen bonding and other interactions that stabilize the compound’s binding to its target.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Analysis

The reactivity and biological activity of pyridinone derivatives are heavily influenced by substituent positions and functional groups. Below is a comparative analysis:

Key Observations:

- Chloromethyl vs. Chloro Groups: The chloromethyl group in the target compound confers greater electrophilicity compared to simple chloro substituents (e.g., 3-chloro-4(1H)-pyridinone), enabling nucleophilic substitution reactions for further derivatization .

- Biological Activity : Gimeracil’s 5-chloro-4-hydroxy substitution pattern is critical for enzyme inhibition, whereas the chloromethyl group in the target compound may enhance cytotoxicity or metabolic stability .

- Toxicity: N-Methyl-2(1H)-pyridinone exhibits moderate oral toxicity (LD₅₀: 421 mg/kg), suggesting that chloromethyl substitution could alter toxicity profiles due to increased reactivity .

Physicochemical Properties

- Solubility: The chloromethyl group may reduce aqueous solubility compared to hydroxy or amino-substituted analogs (e.g., 6-amino-4-hydroxy-2(1H)-pyridinone) .

- Stability : Chloromethyl derivatives are prone to hydrolysis under basic conditions, unlike stable chloro or methyl groups .

Activité Biologique

2(1H)-Pyridinone, 4-(chloromethyl)-(9CI) is a heterocyclic compound that has garnered attention for its diverse biological activities. This article delves into the synthesis, biological properties, and potential applications of this compound, supported by various research findings and case studies.

Chemical Structure and Synthesis

The chemical structure of 2(1H)-Pyridinone, 4-(chloromethyl)-(9CI) can be represented as follows:

- Chemical Formula : CHClNO

- Molecular Weight : Approximately 155.58 g/mol

The synthesis of this compound typically involves the chloromethylation of pyridinones, which can be achieved through various methods including the use of chloromethyl methyl ether or other chloromethylating agents. Research has shown that functionalized pyridinones serve as versatile intermediates in organic synthesis, leading to a variety of nitrogen-containing heterocycles .

Antimicrobial Properties

2(1H)-Pyridinone derivatives have demonstrated significant antimicrobial activity. Studies indicate that these compounds exhibit effectiveness against a range of bacteria and fungi. For instance, derivatives of pyridin-2(1H)-one have been tested for their antibacterial properties against Gram-positive and Gram-negative bacteria, showing promising results .

Antiviral Activity

Research has highlighted the potential of 2(1H)-Pyridinone, 4-(chloromethyl)-(9CI) in antiviral applications. Specifically, compounds derived from this structure have been investigated for their ability to inhibit the replication of viruses such as influenza. The mechanism involves targeting viral endonuclease activity, which is crucial for viral RNA processing .

Phytotoxic Effects

In addition to its antimicrobial properties, this compound exhibits phytotoxic activity. A study evaluated the effects of various pyridinone derivatives on plant species such as Ipomoea grandifolia and Cucumis sativus. Results showed that certain derivatives could inhibit plant growth effectively, indicating potential use in herbicide development .

Study on Antiviral Efficacy

A notable study focused on the antiviral efficacy of 2(1H)-Pyridinone derivatives against influenza viruses. The researchers found that specific compounds could significantly reduce viral replication in infected cells. This highlights the potential for developing new antiviral agents based on this chemical structure .

Phytotoxicity Assessment

In another investigation, the phytotoxic effects were assessed by applying different concentrations of 2(1H)-Pyridinone derivatives to crops. The results indicated a dose-dependent inhibition of seed germination and root elongation in treated plants. This suggests that these compounds could be beneficial in managing weed populations while minimizing harm to crops .

Research Findings Summary Table

Q & A

Basic Research Questions

Q. Q1. What are the established synthetic routes for 2(1H)-Pyridinone,4-(chloromethyl)-(9CI), and how can reaction conditions be optimized for higher yields?

Answer: The synthesis of chloromethyl-substituted pyridinones typically involves nucleophilic substitution or alkylation reactions. For example, the introduction of a chloromethyl group at the 4-position can be achieved via Friedel-Crafts alkylation or by reacting 4-hydroxypyridinone derivatives with chloromethylating agents like chloromethyl ethers. Optimization may include:

- Temperature control (e.g., 0–5°C to minimize side reactions) .

- Use of anhydrous solvents (e.g., DMF or THF) to enhance reagent stability .

- Catalytic approaches, such as Lewis acids (e.g., AlCl₃), to improve regioselectivity .

Characterization via ¹H/¹³C NMR and HPLC-MS is critical to confirm purity and structure .

Q. Q2. How can researchers validate the stability of 2(1H)-Pyridinone,4-(chloromethyl)-(9CI) under varying storage conditions?

Answer: Stability studies should assess:

- Hydrolytic sensitivity: Incubate the compound in buffered solutions (pH 3–9) at 25°C and 40°C, monitoring degradation via UV-Vis or LC-MS .

- Light sensitivity: Expose samples to UV/visible light (ICH Q1B guidelines) and track photodegradation products .

- Solid-state stability: Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to evaluate thermal decomposition .

Advanced Research Questions

Q. Q3. What mechanistic insights explain the reactivity of the chloromethyl group in 2(1H)-Pyridinone derivatives during cross-coupling reactions?

Answer: The chloromethyl group acts as an electrophilic site, enabling:

- Nucleophilic aromatic substitution (SNAr): Reactivity is enhanced by electron-withdrawing effects of the pyridinone ring, facilitating attacks by amines or thiols .

- Transition-metal catalysis: Palladium-mediated couplings (e.g., Suzuki-Miyaura) require careful ligand selection (e.g., Pd(PPh₃)₄) to avoid dehalogenation side reactions .

Computational studies (DFT) can predict reaction pathways and transition states, aiding in catalyst design .

Q. Q4. How do structural modifications at the 4-position of 2(1H)-Pyridinone impact its biological activity, and what methods resolve contradictions in reported data?

Answer:

- Structure-activity relationship (SAR) studies: Replace the chloromethyl group with other substituents (e.g., hydroxymethyl, trifluoromethyl) and test inhibitory effects on target enzymes (e.g., dihydropyrimidine dehydrogenase) using kinetic assays .

- Data contradiction resolution: Discrepancies in IC₅₀ values may arise from assay conditions (e.g., buffer ionic strength, co-solvents). Standardize protocols across studies and validate purity via orthogonal methods (e.g., elemental analysis, HRMS) .

Q. Methodological Guidance

Q. Q5. What analytical strategies are recommended for detecting trace impurities in 2(1H)-Pyridinone,4-(chloromethyl)-(9CI) synthesized via multi-step routes?

Answer:

- Chromatographic separation: Use UPLC with a C18 column and gradient elution (water/acetonitrile + 0.1% formic acid) to resolve intermediates and byproducts .

- Mass spectrometry: High-resolution MS (HRMS) identifies impurities with mass errors <5 ppm.

- Quantitative NMR (qNMR): Deuterated solvents (e.g., DMSO-d₆) enable precise quantification of residual solvents or unreacted starting materials .

Q. Q6. How should researchers design experiments to investigate the compound’s potential as a kinase inhibitor while minimizing off-target effects?

Answer:

- Screening cascade: Begin with in vitro kinase profiling (e.g., Eurofins KinaseProfiler®) at 10 µM to identify hits. Confirm dose-response curves (IC₅₀) for prioritized kinases .

- Selectivity optimization: Use molecular docking (e.g., AutoDock Vina) to model interactions with ATP-binding pockets. Introduce steric hindrance (e.g., bulkier substituents) to enhance specificity .

- Cellular assays: Validate target engagement in cell lines via Western blotting for phosphorylated substrates .

Propriétés

IUPAC Name |

4-(chloromethyl)-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClNO/c7-4-5-1-2-8-6(9)3-5/h1-3H,4H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWRJRFJXQDZWEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=O)C=C1CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105590-03-2 | |

| Record name | 4-(chloromethyl)-1,2-dihydropyridin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.